1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an azetidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves several steps:
Amination: The starting material, alkyl 2-(bromomethyl)acrylates, undergoes amination to introduce the nitrogen atom.
Bromination: The intermediate product is then brominated to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes base-induced cyclization to form the azetidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as carbon, sulfur, oxygen, and nitrogen nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Isomerization: The azetidine ring can undergo cyclization and isomerization reactions to form different structural isomers.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, while the azetidine ring provides conformational constraints that enhance binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid: This compound has a similar structure but with the bromine atom at a different position.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the overall structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-2-11-8(3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
YVIPZZKBDIBFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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